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Compound of Interest

Compound Name: AMD 3465 hexahydrobromide

Cat. No.: B1684567

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary toxicity and safety pharmacology
data available for AMD3465 hexahydrobromide, a potent and selective antagonist of the
CXCR4 receptor. The information is compiled from publicly available preclinical studies.

Introduction

AMD3465 is a monocyclam N-pyridinylmethylene derivative that acts as a high-affinity
antagonist for the CXCRA4 receptor.[1] By blocking the interaction of CXCR4 with its natural
ligand, CXCL12 (stromal cell-derived factor-1, SDF-1), AMD3465 inhibits downstream signaling
pathways.[2][3] This mechanism of action gives it therapeutic potential in HIV entry inhibition,
cancer metastasis, and hematopoietic stem cell mobilization.[4][5] A preliminary assessment of
its safety profile is crucial for further drug development.

In Vitro Cytotoxicity

The cytotoxic potential of AMD3465 has been evaluated in human T-cell lines. This data
provides a baseline understanding of the compound's toxicity at a cellular level.
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Cell Line Assay Method  Endpoint Result Reference

CC50 (50%
MT-4 MTT Assay cytotoxic >112 uyM [6]
concentration)

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxicity of AMD3465 against the human MT-4 T-cell line was determined using an MTT
[3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. MT-4 cells were seeded in
microtiter plates and incubated with a range of concentrations of AMD3465 for 4 days.
Following the incubation period, MTT solution was added to each well. Viable, metabolically
active cells reduce the yellow MTT to purple formazan crystals. The formazan crystals were
then solubilized, and the absorbance was measured spectrophotometrically. The CC50 value,
the concentration of the compound that causes a 50% reduction in cell viability, was then

calculated.[6]

In Vivo Safety and Tolerability

While specific acute toxicity studies detailing LD50 (lethal dose, 50%) or MTD (maximum
tolerated dose) values are not readily available in the public domain, several in vivo studies in
animal models have utilized AMD3465 at various doses, providing insights into its physiological

effects and tolerability.
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Species Dosing Regimen Observed Effects Reference
) Single subcutaneous Rapid absorption and
Mice o . . [7]
injection of 25 mg/kg induced leukocytosis.
6 mg/kg/day via Abrogation of type-2
Mice subcutaneous osmotic  pulmonary granuloma  [8]
pumps formation.
Biphasic plasma
clearance with a
terminal half-life of
Intravenous and
1.56-4.63 hours;
Dogs subcutaneous 41071

administration

100% bioavailability
after subcutaneous
administration; caused

leukocytosis.

Key Observations:

o Leukocytosis: A consistent finding across studies in both mice and dogs is the induction of

leukocytosis (an increase in the number of white blood cells) following subcutaneous

administration.[4][7] This is considered a pharmacodynamic effect directly related to the

mechanism of action of CXCR4 antagonists, which are known to mobilize hematopoietic

cells from the bone marrow into the peripheral circulation.

» No Reported Acute Toxicity: In the available literature describing efficacy studies, there are

no explicit mentions of acute toxicity or mortality at the administered doses.

Experimental Protocol: In Vivo Leukocytosis Induction in Mice

To assess the in vivo activity of AMD3465, a single subcutaneous injection of 25 mg/kg was

administered to mice. Blood samples were collected at various time points post-injection (e.g.,

0.5,1, 1.5, 2, 4, and 6 hours). Total white blood cell counts were then determined using a

hematology analyzer. The peak of leukocytosis was observed to occur between 0.5 and 1.5

hours after dosing.[7]
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Mechanism of Action and Signaling Pathway

AMD3465 exerts its effects by competitively binding to the CXCR4 receptor, thereby preventing
the binding of its ligand, CXCL12. This blockade inhibits the downstream signaling cascade

that is normally initiated by CXCL12 binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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